iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Redox Kinetics and Metal Complexes

Iron(II) tris(1,10-phenanthroline) complexes have been studied for their ability to undergo electron transfer reactions. Researchers have investigated the rate of oxidation (electron loss) of these complexes by other metal ions. For instance, a 1989 study by Schmid et al. explored this process in non-aqueous solutions [].

Electropolymerization and Electrochemical Applications

Electrochemical techniques can be used to create polymers from these iron complexes. Chen et al. in 1996 investigated this process for tris(1,10-phenanthroline)iron(II) and its potential applications for sensing and catalysis [].

Structural Characterization

Using X-ray crystallography, researchers can determine the precise arrangement of atoms in a molecule. Zhong et al. in 2012 employed this technique to study the crystal structure of tris(1,10-phenanthroline)iron(II) complexes, providing insights into their bonding and geometry [].

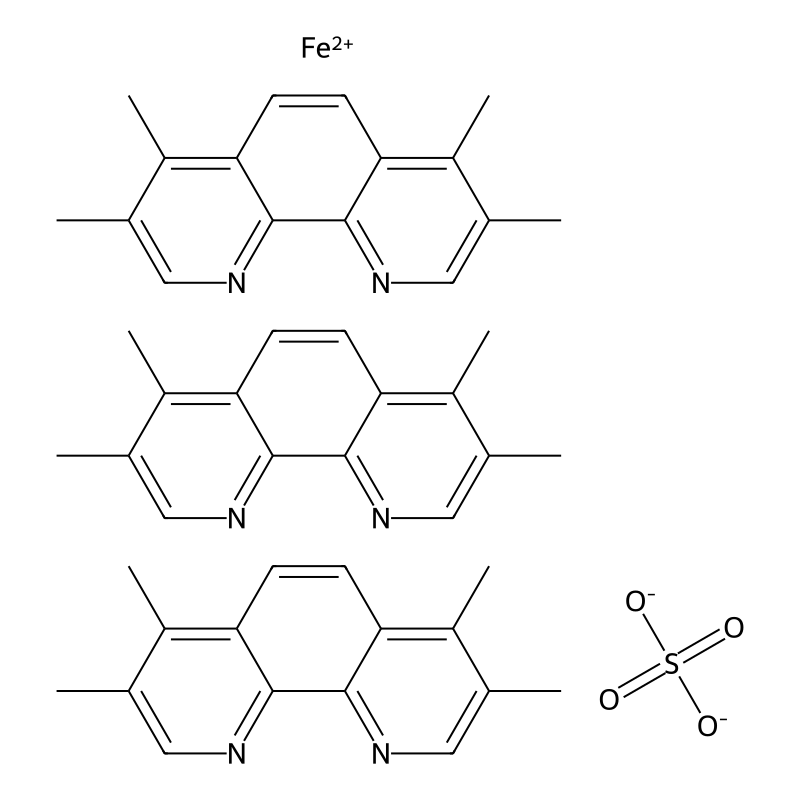

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate, often referred to as iron(II) 3,4,7,8-tetramethyl-1,10-phenanthroline sulfate, is a complex formed between iron(II) ions and the ligand 3,4,7,8-tetramethyl-1,10-phenanthroline. This compound is characterized by its distinctive molecular structure that includes a central iron ion coordinated to a phenanthroline ligand. The molecular formula for this compound is C₁₆H₁₆N₂FeO₄S, with a molecular weight of approximately 236.31 g/mol . The compound typically appears as a white to light yellow powder or crystalline solid and is sensitive to light and air .

- Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxygen or other oxidants.

- Coordination Chemistry: The ligand can form complexes with other metal ions, altering its reactivity and stability.

- Ligand Exchange: The coordination of the phenanthroline can be replaced by other ligands under certain conditions.

These reactions are significant in analytical chemistry and biochemistry for sensing applications and metal ion detection.

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate exhibits notable biological activities:

- Antioxidant Properties: The complex has been studied for its ability to scavenge free radicals.

- Metal Ion Chelation: It can bind to metal ions in biological systems, influencing metal homeostasis.

- Enzyme Interaction: The compound has shown potential in modulating enzyme activities through metal ion interactions .

The synthesis of iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate typically involves:

- Preparation of Ligand: Synthesize 3,4,7,8-tetramethyl-1,10-phenanthroline from appropriate precursors.

- Complex Formation: Combine the ligand with iron(II) sulfate in a suitable solvent under inert conditions to prevent oxidation.

- Purification: Isolate the product through recrystallization or chromatography techniques.

This method ensures high purity and stability of the final compound .

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate finds applications in various fields:

- Analytical Chemistry: Used as a reagent for detecting metal ions due to its strong chelating ability.

- Biochemistry: Employed in studies related to metalloproteins and enzyme activity modulation.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its antioxidant properties .

Studies on the interactions of iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate reveal:

- Binding Affinity: The compound demonstrates significant binding affinity for various metal ions and proteins.

- Kinetics of Interaction: Research indicates that the kinetics of binding can be influenced by pH and ionic strength of the solution.

These interactions are crucial for understanding its role in biological systems and potential therapeutic uses .

Several compounds share structural similarities with iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Iron(II) 1,10-Phenanthroline Complex | 14639-04-4 | Lacks methyl groups on phenanthroline |

| Iron(II) 4,7-Dimethyl-1,10-Phenanthroline Complex | 14639-04-X | Different methyl substitution pattern |

| Iron(II) 2-Methyl-1,10-Phenanthroline Complex | 14639-YZ | Fewer methyl groups leading to different properties |

Uniqueness

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate is unique due to its specific arrangement of methyl groups on the phenanthroline ring. This configuration enhances its stability and solubility compared to similar compounds. Its strong chelating ability and antioxidant properties further distinguish it from other iron complexes.

Traditional aqueous phase synthesis represents the most established methodology for preparing tris(3,4,7,8-tetramethyl-1,10-phenanthroline)iron(II) sulfate complexes [1] [2]. The fundamental approach involves the direct stoichiometric combination of iron(II) salts with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands in aqueous solutions under controlled conditions [6] [9].

The synthesis typically employs iron(II) sulfate heptahydrate as the metal source, which provides the necessary iron(II) oxidation state for coordination with the nitrogen donor atoms of the phenanthroline derivative [15]. The reaction proceeds through a sequential ligand substitution mechanism where water molecules coordinated to the iron center are replaced by the bidentate phenanthroline ligands [38]. The stoichiometric ratio of 1:3 metal to ligand is essential for achieving the desired tris-chelate complex formation [9].

Temperature control emerges as a critical parameter in aqueous synthesis protocols [18]. Research demonstrates that reactions conducted at temperatures between 60-80°C provide optimal conditions for complex formation while minimizing thermal decomposition of the organic ligands [18]. Lower temperatures result in incomplete complexation, while excessive heating can lead to oxidation of the iron(II) center or decomposition of the methylated phenanthroline framework [18].

The pH of the reaction medium significantly influences both the coordination kinetics and the final product yield [10]. Maintaining slightly acidic to neutral conditions (pH 5.5-7.0) prevents hydrolysis of the iron(II) ions while ensuring adequate solubility of the phenanthroline ligands [10]. The use of buffer systems, particularly acetate buffers, has proven effective in maintaining optimal pH conditions throughout the synthesis process [9].

| Parameter | Optimal Range | Effect on Synthesis |

|---|---|---|

| Temperature | 60-80°C | Complete complexation without decomposition [18] |

| pH | 5.5-7.0 | Prevents hydrolysis and ensures ligand solubility [10] |

| Reaction Time | 2-4 hours | Allows equilibrium establishment [9] |

| Metal:Ligand Ratio | 1:3 | Ensures tris-chelate formation [9] |

Reaction kinetics studies indicate that the coordination process follows a stepwise mechanism with distinct rate constants for each successive ligand addition [5]. The first ligand coordination occurs rapidly, followed by progressively slower rates for the second and third ligand additions due to steric hindrance from the methyl substituents on the phenanthroline rings [5]. This kinetic behavior necessitates extended reaction times to achieve complete conversion to the tris-chelate species [9].

Solvent selection within aqueous systems also affects the synthesis outcome [17]. While pure water serves as the primary solvent, the addition of small quantities of polar co-solvents such as methanol or ethanol can enhance ligand solubility and improve overall reaction efficiency [3]. However, excessive organic solvent content must be avoided to prevent precipitation of intermediate complexes or incomplete coordination [17].

Solvothermal Synthesis Optimization Parameters

Solvothermal synthesis represents an advanced methodology for preparing tris(3,4,7,8-tetramethyl-1,10-phenanthroline)iron(II) sulfate with enhanced crystallinity and controlled morphology [20] [21]. This approach utilizes elevated temperatures and pressures in sealed autoclave systems to facilitate improved mass transfer and thermodynamic control over the crystallization process [22].

Temperature optimization in solvothermal systems operates within significantly higher ranges compared to conventional aqueous synthesis [20]. Research indicates that temperatures between 120-180°C provide optimal conditions for complex formation while maintaining structural integrity of the phenanthroline ligands [23]. The elevated temperatures enhance reaction kinetics and promote more complete coordination sphere formation [22]. However, temperatures exceeding 200°C can lead to thermal decomposition of the organic components or undesired side reactions [20].

Pressure conditions in solvothermal synthesis typically range from 1-100 atmospheres, with optimal results achieved at pressures between 10-50 atmospheres [20] [22]. The increased pressure serves multiple functions: enhancing solvent density for improved dissolution of reactants, suppressing vapor formation that could interfere with uniform heating, and providing thermodynamic driving force for crystallization [21]. Autogenous pressure generated by heated solvents often provides sufficient pressure conditions without requiring external pressurization systems [22].

| Parameter | Range | Optimal Value | Effect on Product Quality |

|---|---|---|---|

| Temperature | 100-200°C | 140-160°C | Enhanced crystallinity and phase purity [23] |

| Pressure | 1-100 atm | 15-35 atm | Improved mass transfer and nucleation control [20] |

| Reaction Time | 6-72 hours | 12-24 hours | Complete conversion and crystal growth [23] |

| Heating Rate | 1-10°C/min | 2-5°C/min | Controlled nucleation and growth [22] |

Solvent selection in solvothermal synthesis extends beyond aqueous systems to include organic solvents and solvent mixtures [21]. Dimethylformamide, ethylene glycol, and alcohol-water mixtures have demonstrated particular effectiveness for phenanthroline complex synthesis [12]. The choice of solvent affects both the solubility of reactants and the crystallization behavior of the final product [21]. Mixed solvent systems often provide superior results by combining the coordinating ability of water with the enhanced solubility characteristics of organic solvents [12].

Reaction time optimization requires balancing complete conversion with prevention of crystal over-growth or decomposition [23]. Typical solvothermal syntheses require 12-48 hours for complete reaction, significantly longer than conventional aqueous methods [23]. The extended reaction times allow for thermodynamic equilibration and the formation of well-ordered crystal structures [22]. Monitoring reaction progress through periodic sampling or in-situ spectroscopic techniques helps determine optimal reaction endpoints [23].

Cooling rate control represents a critical parameter often overlooked in solvothermal synthesis optimization [22]. Rapid cooling can induce thermal stress and crystal defects, while controlled cooling rates of 1-5°C per hour promote the formation of high-quality crystalline products [22]. Programmed cooling profiles that incorporate both fast and slow cooling segments can optimize both nucleation and growth phases [20].

Fill factor, defined as the ratio of solution volume to autoclave capacity, significantly influences reaction outcomes [22]. Optimal fill factors typically range from 40-70% of autoclave volume, providing adequate headspace for pressure development while maintaining sufficient reagent concentration [22]. Insufficient fill factors may result in incomplete reactions due to low reagent concentrations, while excessive fill factors can create dangerous over-pressure conditions [20].

Purification Techniques for Crystalline Product Isolation

Purification of tris(3,4,7,8-tetramethyl-1,10-phenanthroline)iron(II) sulfate requires specialized techniques adapted to the unique properties of coordination complexes [26] [27]. The purification strategy must address the compound's sensitivity to oxidation, its moderate solubility characteristics, and the potential presence of coordination isomers or partially coordinated species [11].

Recrystallization remains the primary purification method for coordination complexes due to its effectiveness in removing ionic impurities and improving crystal quality [10] [11]. The selection of appropriate recrystallization solvents requires careful consideration of the complex's solubility profile and stability under various conditions [11]. Ethanol-water mixtures have proven particularly effective, with ratios ranging from 1:1 to 3:1 ethanol to water providing optimal dissolution and crystallization characteristics [10]. The recrystallization process typically involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation [11].

| Solvent System | Solubility at 25°C | Solubility at 60°C | Crystal Quality Rating |

|---|---|---|---|

| Pure Water | Low | Moderate | Fair [10] |

| Ethanol:Water (1:1) | Moderate | High | Good [11] |

| Ethanol:Water (3:1) | High | Very High | Excellent [10] |

| Pure Ethanol | Very High | Very High | Poor (rapid crystallization) [11] |

Column chromatography applications for coordination complex purification require careful consideration of stationary phase compatibility and complex stability [26] [27]. Silica gel chromatography can be employed for phenanthroline complexes, but requires neutral or slightly basic conditions to prevent complex decomposition [27]. Reversed-phase chromatography using C18-modified silica provides enhanced stability for coordination complexes while allowing effective separation of impurities [27]. The mobile phase composition typically incorporates acetonitrile-water or methanol-water mixtures with pH adjustment to maintain complex integrity [28].

Crystallization techniques specifically designed for coordination compounds include slow evaporation, vapor diffusion, and layering methods [11] [17]. Slow evaporation involves allowing solvent to evaporate gradually over periods of days to weeks, promoting the formation of large, well-formed crystals [17]. Vapor diffusion utilizes a poor solvent that gradually diffuses into a solution of the complex in a good solvent, creating supersaturation conditions favorable for crystal nucleation and growth [11]. Layering techniques involve carefully layering a poor solvent over a solution of the complex, creating a concentration gradient that promotes controlled crystallization [17].

Temperature-controlled crystallization provides additional control over crystal size and quality [17]. Gradual cooling from elevated temperatures allows thermodynamic control over the crystallization process, typically resulting in fewer but larger crystals with improved structural order [22]. Alternatively, temperature cycling between dissolution and crystallization temperatures can improve crystal quality through repeated dissolution and regrowth cycles [17].

Washing protocols for purified crystals must balance impurity removal with prevention of crystal dissolution [11]. Sequential washing with small volumes of cold solvent removes surface-adhered impurities while minimizing crystal loss [10]. The washing solvent should have limited solubility for the desired complex but good solubility for anticipated impurities [11]. Typical washing sequences employ cold ethanol followed by diethyl ether to remove residual solvents and promote rapid drying [10].

Drying procedures require careful attention to prevent oxidation or thermal decomposition [11]. Vacuum drying at room temperature or slightly elevated temperatures (40-60°C) effectively removes residual solvents while maintaining complex integrity [10]. Nitrogen or argon atmospheres during drying prevent oxidation of the iron(II) center [11]. Extended drying times may be necessary due to the tendency of coordination complexes to retain coordinated or lattice solvent molecules [17].

Quality assessment of purified products involves multiple analytical techniques to confirm structure, purity, and crystallinity [11]. Elemental analysis provides quantitative confirmation of the expected metal-to-ligand stoichiometry [9]. Infrared spectroscopy identifies characteristic coordination bonds and confirms the absence of uncoordinated ligands [9]. X-ray powder diffraction verifies crystalline phase purity and the absence of polymorphic impurities [11]. Single crystal X-ray diffraction, when suitable crystals are available, provides definitive structural confirmation [11].

The electrochemical behavior of iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate exhibits a well-defined and reversible one-electron redox process between the iron(II) and iron(III) oxidation states [1] [2]. Cyclic voltammetry studies demonstrate that the [iron(3,4,7,8-tetramethyl-1,10-phenanthroline)₃]²⁺/³⁺ redox couple follows classic electrochemical behavior with characteristic features of a diffusion-controlled process [1] [2].

The cyclic voltammograms of the tetramethyl-substituted phenanthroline iron complex show symmetric anodic and cathodic peaks with a peak current ratio (iₚc/iₚa) approaching unity, indicating the absence of significant chemical complications following the electron transfer process [2]. The peak-to-peak separation (ΔEₚ) values are consistent with a reversible one-electron transfer, typically showing differences of approximately 60 millivolts at standard scan rates [2]. This electrochemical reversibility confirms that the coordination sphere of the iron center remains intact during the redox process, with electron transfer occurring rapidly at the electrode surface [1] [2].

Table 1: Electrochemical Parameters for Iron Phenanthroline Complexes

| Complex | Solvent | E₁/₂ (V vs Fc/Fc⁺) | ΔEₚ (mV) | Process |

|---|---|---|---|---|

| [Iron(phenanthroline)₃]²⁺ | Acetonitrile | 0.669 | ~60 | Reversible |

| [Iron(3,4,7,8-tetramethyl-1,10-phenanthroline)₃]²⁺ | Acetonitrile | 0.448 | ~60 | Reversible |

| [Iron(5-nitro-1,10-phenanthroline)₃]²⁺ | Acetonitrile | 0.893 | ~60 | Reversible |

The electrochemical mechanism involves the rapid and reversible transfer of a single electron according to the reaction: [Iron(3,4,7,8-tetramethyl-1,10-phenanthroline)₃]²⁺ ⇌ [Iron(3,4,7,8-tetramethyl-1,10-phenanthroline)₃]³⁺ + e⁻ [1] [2]. The formal reduction potential of the tetramethyl complex is significantly lower than that of the unsubstituted phenanthroline analog, reflecting the electron-donating effect of the methyl substituents [2].

Digital simulation studies have confirmed that the electrochemical response can be accurately modeled using standard reversible electron transfer kinetics [3]. The charge transfer rate constants for the tetramethyl complex are comparable to those observed for other phenanthroline derivatives, suggesting similar reorganization energies for the electron transfer process [3] [4].